molecular formula C17H14FN3OS2 B2846696 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394234-50-5

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Cat. No.: B2846696
CAS No.: 394234-50-5
M. Wt: 359.44
InChI Key: OYYMXLGCTSMBBM-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide (CAS: 331967-78-3) is a 1,3,4-thiadiazole derivative with a molecular formula of C₁₇H₁₄FN₃OS₂ (molecular weight: 363.44 g/mol). The compound features:

  • A 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group.
  • At position 2 of the thiadiazole, a propanamide side chain modified with a phenylthio (-SPh) moiety on the β-carbon.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYMXLGCTSMBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

1. Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid. The resulting structure features a thiadiazole ring that is critical for its biological activity. The crystal structure analysis reveals a triclinic system with specific dihedral angles indicating the orientation of the phenyl rings relative to the thiadiazole core .

Table 1: Crystal Data of this compound

ParameterValue
Chemical FormulaC18H14FN3O2S2
Molecular Weight387.44 g/mol
Crystal SystemTriclinic
Space GroupP1
Temperature298 K
a, b, c (Å)6.4550 (13), 8.9200 (18), 16.483 (3)
α, β, γ (°)75.78 (3), 82.44 (3), 71.11 (3)

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

  • Cytotoxicity Assays : In vitro studies using MCF-7 breast cancer cells demonstrated an IC50 value of approximately 0.28μg/mL0.28\,\mu g/mL, indicating potent cytotoxic effects . Higher concentrations led to increased apoptosis rates without significantly affecting normal cells.
  • Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell survival, notably by down-regulating MMP2 and VEGFA expression levels .

2.2 Antimicrobial Activity

The thiazole moiety in the compound contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting bacterial enzymes crucial for cell wall synthesis, which disrupts bacterial growth and viability.

3. Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Neuroprotective Effects : Research indicated that treatment with this compound resulted in reduced neuronal death and improved cognitive functions in animal models. This suggests potential applications in neurodegenerative diseases.
  • In Vivo Efficacy : In vivo studies involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, showcasing its potential for therapeutic applications in oncology .

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its effectiveness as a pharmacophore in drug development.

Future research should focus on further elucidating its mechanisms of action and exploring its potential applications across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Core

Position 5 Modifications
  • 4-Fluorophenyl vs. Halogenated/Alkyl Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with analogs like 5e (4-chlorobenzylthio) and 5j (4-chlorobenzylthio with isopropylphenoxy) in . Fluorine’s strong electronegativity may enhance metabolic stability compared to chlorine or alkyl groups . Flufenacet (), a herbicide, features a trifluoromethyl group at position 5, contributing to its lipophilicity and herbicidal activity .
Position 2 Modifications
  • Propanamide vs. Acetamide/Pentanoic Acid Chains: The phenylthio-propanamide side chain distinguishes the target compound from analogs like 5a-5m (), which have acetamide chains with phenoxy or methoxy substituents. The phenylthio group may enhance hydrophobic interactions in biological systems compared to oxygen-based linkages . Compound 14f () has a pentanoic acid chain linked to the thiadiazole, suggesting that longer chains may alter solubility or target binding .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key IR/NMR Features Evidence ID
Target Compound Not reported Not given Expected C=O (~1660 cm⁻¹), S-C stretch (~1250 cm⁻¹)
5e (4-chlorobenzylthio) 132–134 74 C=O (1682 cm⁻¹), NH (3150–3319 cm⁻¹)
Flufenacet Not reported Not given Trifluoromethyl (1100–1200 cm⁻¹)
14f (pentanoic acid chain) 212 (dec) 91 Carboxylic acid (2500–3300 cm⁻¹)
  • The absence of a C=O stretch in triazole derivatives () confirms tautomeric shifts, unlike stable amide bonds in thiadiazoles .

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